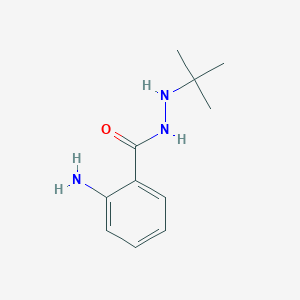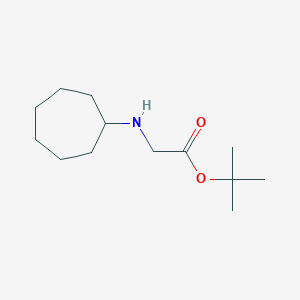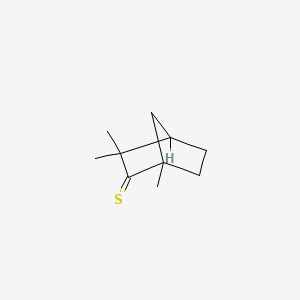
EINECS 272-323-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 272-323-7 is an organic compound with the molecular formula C11H18O. It is a bicyclic compound featuring a heptane ring with three methyl groups and an aldehyde functional group. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 272-323-7 typically involves the reaction of acetoacetic ester with formaldehyde in the presence of ammonium acetate. The reaction is carried out at room temperature, followed by dilution with dichloromethane, washing with water, and drying .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
EINECS 272-323-7 undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 3,7,7-Trimethylbicyclo(4.1.0)heptane-2-carboxylic acid.
Reduction: 3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
EINECS 272-323-7 has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of EINECS 272-323-7 involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is the basis for its potential biological and therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7,7-Trimethylbicyclo(4.1.0)heptane: A similar compound without the aldehyde group.
3,7,7-Trimethylbicyclo(4.1.0)hept-3-ene: A similar compound with a double bond in the heptane ring.
3,7,7-Trimethylbicyclo(4.1.0)hept-3-ene-2,5-dione: A similar compound with two ketone groups.
Propriétés
Numéro CAS |
68804-33-1 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
3,7,7-trimethylbicyclo[4.1.0]heptane-2-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-7-4-5-9-10(8(7)6-12)11(9,2)3/h6-10H,4-5H2,1-3H3 |
Clé InChI |
WUFJEAHVTVBYPF-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2C(C1C=O)C2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-Chloro-1,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8679129.png)
![Methyl1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate](/img/structure/B8679135.png)
![2-Nitro-5-[(thiophen-2-yl)sulfanyl]aniline](/img/structure/B8679147.png)



